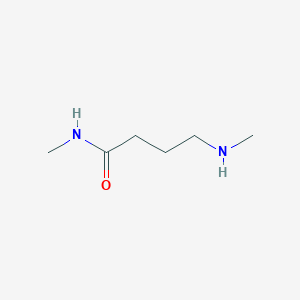![molecular formula C12H10ClN B12449718 3-Chloro[1,1'-biphenyl]-2-amine CAS No. 76838-82-9](/img/structure/B12449718.png)
3-Chloro[1,1'-biphenyl]-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro[1,1’-biphenyl]-2-amine is an organic compound with the molecular formula C12H10ClN It consists of a biphenyl structure with a chlorine atom at the 3-position and an amine group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro[1,1’-biphenyl]-2-amine typically involves the following steps:
Nitration: Biphenyl is nitrated to form 3-nitrobiphenyl.
Reduction: The nitro group in 3-nitrobiphenyl is reduced to form 3-aminobiphenyl.
Chlorination: The 3-aminobiphenyl is then chlorinated to introduce the chlorine atom at the 3-position, resulting in 3-Chloro[1,1’-biphenyl]-2-amine.
Industrial Production Methods
Industrial production methods for 3-Chloro[1,1’-biphenyl]-2-amine may involve large-scale nitration, reduction, and chlorination processes, often using continuous flow reactors to ensure efficient and consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chlorine atom can be replaced by hydrogen through reduction reactions.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium alkoxide (NaOR).
Major Products
Oxidation: Formation of 3-Chloro[1,1’-biphenyl]-2-nitroso or 3-Chloro[1,1’-biphenyl]-2-nitro.
Reduction: Formation of 3-Amino[1,1’-biphenyl]-2-amine.
Substitution: Formation of various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
3-Chloro[1,1’-biphenyl]-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro[1,1’-biphenyl]-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites of enzymes, while the biphenyl structure can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro[1,1’-biphenyl]-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.
3-Chloro[1,1’-biphenyl]-2-ol: Similar structure but with a hydroxyl group instead of an amine group.
3-Chloro[1,1’-biphenyl]-2-methanol: Similar structure but with a methanol group instead of an amine group.
Uniqueness
3-Chloro[1,1’-biphenyl]-2-amine is unique due to the presence of both a chlorine atom and an amine group on the biphenyl structure. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
76838-82-9 |
|---|---|
Fórmula molecular |
C12H10ClN |
Peso molecular |
203.67 g/mol |
Nombre IUPAC |
2-chloro-6-phenylaniline |
InChI |
InChI=1S/C12H10ClN/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H,14H2 |
Clave InChI |
JBFLNIKMGXWYPU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=CC=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12449638.png)
![4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one](/img/structure/B12449643.png)
![N-(2-fluorophenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B12449652.png)

![N-[(2-fluoro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B12449665.png)

![sodium;[5-hydroxy-6-[3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2,4-dioxochromen-3-id-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate](/img/structure/B12449673.png)

![(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-4-(1-piperidinyl)-2-butenamide hydrate](/img/structure/B12449681.png)
![N-[(E)-(5-chlorothiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12449694.png)
![1-Benzyl-3,3-difluoro-4-[(4-fluorophenyl)methylidene]piperidine](/img/structure/B12449701.png)
![2-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-4,6-dimethylphenol](/img/structure/B12449702.png)
![4-bromo-2-[(E)-[(3-fluoro-4-methylphenyl)imino]methyl]phenol](/img/structure/B12449707.png)

